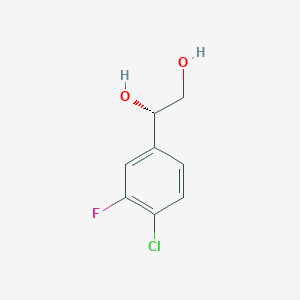
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a chiral center, a chloro and a fluoro substituent on a phenyl ring, and a diol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzene.
Chiral Synthesis: Introduction of the chiral center can be achieved through asymmetric synthesis using chiral catalysts or chiral auxiliaries.
Diol Formation: The diol functional group can be introduced via oxidation of an intermediate alcohol or through dihydroxylation of an alkene precursor.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form a diketone.
Reduction: Reduction of the chloro or fluoro substituents can lead to the formation of different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a potential ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chiral center could lead to enantioselective interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Chlorophenyl)ethane-1,2-diol: Lacks the fluoro substituent.
(S)-1-(4-Fluorophenyl)ethane-1,2-diol: Lacks the chloro substituent.
(S)-1-(4-Chloro-3-methylphenyl)ethane-1,2-diol: Has a methyl group instead of a fluoro group.
Uniqueness
The combination of chloro and fluoro substituents on the phenyl ring, along with the chiral center and diol functional group, makes (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol unique. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H8ClFO2 |
|---|---|
Poids moléculaire |
190.60 g/mol |
Nom IUPAC |
(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1 |
Clé InChI |
ZNGGAPYUQROFJC-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CO)O)F)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(CO)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















